molecular formula C16H17F3N4O B2872045 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea CAS No. 1797831-34-5

1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea

Cat. No.: B2872045
CAS No.: 1797831-34-5
M. Wt: 338.334
InChI Key: KFRMDTGEEVFXGJ-UHFFFAOYSA-N
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Description

1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea is a compound with a highly intricate chemical structure that merges multiple functional groups, contributing to its unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea involves multi-step reactions combining cyclopropyl, trifluoromethyl, and pyrazole derivatives with phenylurea. Key steps include:

  • Formation of the Pyrazole Ring: : This step involves cyclization reactions often initiated by hydrazine derivatives reacting with diketone compounds.

  • Introduction of the Cyclopropyl Group: : A cyclopropanation reaction is typically employed using diazo compounds in the presence of transition metal catalysts.

  • Incorporation of the Trifluoromethyl Group: : This step generally uses trifluoromethylation reagents such as Ruppert-Prakash reagent (CF3SiMe3) under basic conditions.

  • Urea Formation: : The final step is the reaction between an isocyanate and an amine to form the urea linkage under controlled temperatures.

Industrial Production Methods

On an industrial scale, these steps are optimized for yield and purity, incorporating high-throughput techniques such as:

  • Flow Chemistry: : For continuous and efficient synthesis.

  • Catalytic Systems: : To enhance reaction rates and selectivity.

  • Purification Processes: : Including crystallization, distillation, and chromatographic techniques to ensure high-purity final products.

Chemical Reactions Analysis

Types of Reactions

1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea can undergo various chemical reactions, such as:

  • Oxidation: : Leading to the formation of oxo derivatives under conditions like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: : Using reducing agents such as lithium aluminium hydride (LiAlH4) to produce amine derivatives.

  • Substitution: : Nucleophilic substitution (S_N1 and S_N2) reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

  • Substituents: : Alkyl halides, aryl halides under basic or acidic conditions.

Major Products

  • Oxidation Products: : Compounds with oxo functionalities.

  • Reduction Products: : Amine derivatives.

  • Substitution Products: : Molecules with new functional groups replacing existing ones.

Scientific Research Applications

This compound holds significant promise across various domains due to its diverse chemical profile:

  • In Chemistry: : As a ligand in coordination chemistry and a building block in organic synthesis.

  • In Biology: : For studying enzyme inhibition and as a tool in biochemical assays.

  • In Medicine:

  • In Industry: : Use as a specialty chemical in materials science and agrochemicals.

Comparison with Similar Compounds

Unique Characteristics

  • Structural Complexity: : Combines multiple functional groups.

  • Functional Versatility: : Wide range of chemical reactions and applications.

Similar Compounds

  • 1-(2-(5-cyclopropyl-1H-pyrazol-1-yl)ethyl)-3-phenylurea: : Lacks the trifluoromethyl group, affecting its reactivity and biological activity.

  • 1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-cyclopropylurea: : Similar framework but with altered positions of cyclopropyl and phenyl groups.

These comparisons highlight the unique properties and versatility of 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea, emphasizing its significance in scientific research and industrial applications.

Properties

IUPAC Name

1-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O/c17-16(18,19)14-10-13(11-6-7-11)23(22-14)9-8-20-15(24)21-12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRMDTGEEVFXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)NC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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